![molecular formula C11H17Cl2NO2 B4183141 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide](/img/structure/B4183141.png)
2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide
説明
2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide, also known as DMCC, is a cyclopropane carboxamide compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide varies depending on its application. In cancer treatment, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase and suppressing the expression of cell cycle-related proteins. In pain management, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide modulates the activity of voltage-gated sodium channels and calcium channels in the nervous system, leading to the inhibition of pain signals. In insecticide development, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide disrupts the nervous system of insects by binding to nicotinic acetylcholine receptors and blocking the transmission of nerve impulses.
Biochemical and Physiological Effects:
2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including cytotoxicity, analgesia, and insecticidal activity. In cancer cells, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide induces cytotoxicity by causing DNA damage and disrupting mitochondrial function. In the nervous system, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide produces analgesia by reducing the excitability of neurons and inhibiting the release of neurotransmitters. In insects, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide causes paralysis and death by disrupting the normal functioning of the nervous system.
実験室実験の利点と制限
2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide also has some limitations, such as its limited solubility in water and its potential to form reactive metabolites that can cause toxicity.
将来の方向性
There are several future directions for the study of 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the exploration of its molecular targets and signaling pathways. In cancer research, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide could be further studied for its potential to overcome drug resistance and enhance the efficacy of chemotherapy. In pain management, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide could be investigated for its potential to treat chronic pain and neuropathic pain. In insecticide development, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide could be explored as a potential alternative to traditional insecticides for the control of insect pests.
科学的研究の応用
2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has been studied for its potential applications in various fields, including cancer treatment, pain management, and insecticide development. In cancer treatment, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In pain management, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has been found to have analgesic effects by modulating the activity of ion channels in the nervous system. In insecticide development, 2,2-dichloro-1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]cyclopropanecarboxamide has been investigated as a potential alternative to traditional insecticides due to its low toxicity and high efficacy against insect pests.
特性
IUPAC Name |
2,2-dichloro-1-methyl-N-[1-(oxolan-2-yl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2NO2/c1-7(8-4-3-5-16-8)14-9(15)10(2)6-11(10,12)13/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLAIDAIRDXTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



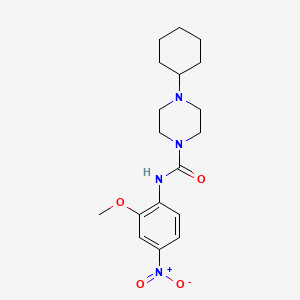
![N-3-isoxazolyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183069.png)
![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4183070.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183072.png)

![2-(1-adamantyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4183087.png)
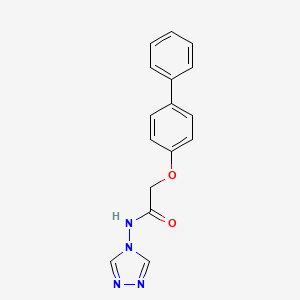
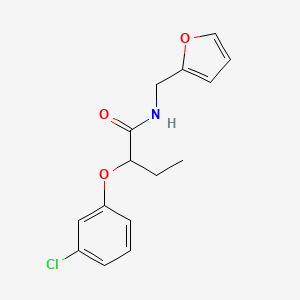
![methyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4183128.png)
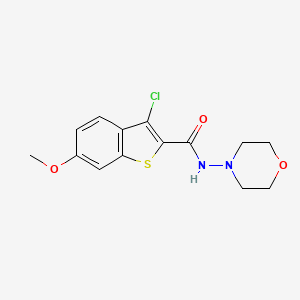
![5-bromo-2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4183146.png)
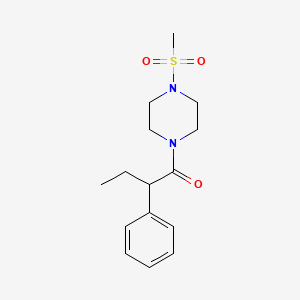
![5-isopropyl-2-{[2-(4-methyl-2-nitrophenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4183155.png)
![2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4183158.png)